1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
The compound 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a heterocyclic molecule featuring a benzothiadiazole core fused with a piperidine ring substituted with a methanesulfonyl group.
Properties
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12-5-3-4-6-13(12)16(22(14,19)20)11-7-9-15(10-8-11)21(2,17)18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRYJYSQDUBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-methanesulfonylpiperidin-4-ylamine. This can be achieved by reacting piperidine with methanesulfonyl chloride under basic conditions.
Coupling with Benzothiadiazole: The piperidinyl intermediate is then coupled with a benzothiadiazole derivative, such as 3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the biological target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, a comparison with structurally or functionally related molecules is essential. Below is an analysis based on crystallographic refinement methodologies (e.g., SHELX ), structural visualization tools (e.g., WinGX/ORTEP ), and hypothetical analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Rigidity : The target compound’s piperidine ring introduces conformational rigidity compared to simpler benzothiadiazoles, as evidenced by anisotropic displacement parameters refined via SHELXL . This rigidity may enhance binding specificity in hypothetical receptor models.
Electron-Withdrawing Effects : The methanesulfonyl group increases electron density at the benzothiadiazole core, a feature shared with sulfonamide analogs but distinct from carboxamide derivatives . This property is critical for interactions in enzymatic pockets.
Crystallographic Challenges : Refinement of the target compound’s twinned or high-resolution data aligns with SHELXL’s niche in handling complex small-molecule structures , unlike less robust software.
Methodological Insights from Evidence
- SHELX Suite : The target compound’s structural validation likely relies on SHELXL for refining anisotropic displacement parameters and handling twinned data . SHELX’s longevity in small-molecule refinement underscores its reliability for such analyses .
- WinGX/ORTEP : Structural visualization and geometry calculations for analogous compounds are streamlined via WinGX, which integrates SHELX outputs and generates publication-ready figures .
Biological Activity
The compound 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structural composition of the compound includes a benzothiadiazole moiety, which is known for its aromatic properties and potential applications in medicinal chemistry. The presence of a methanesulfonyl group enhances solubility and reactivity, while the piperidine ring contributes to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzothiadiazole Moiety | Imparts aromatic characteristics and potential pharmacological effects |
| Methanesulfonyl Group | Increases solubility and reactivity |
| Piperidine Ring | Contributes to biological activity |
The compound's mechanism of action is primarily associated with its ability to interact with various biological targets, including proteins and enzymes. Studies suggest that it may act as an inhibitor or modulator of specific pathways, particularly those involved in inflammatory responses.
Pharmacological Properties
- Anti-inflammatory Effects : Research indicates that compounds similar to this one may inhibit the production of pro-inflammatory cytokines such as IL-17 , which is crucial in autoimmune diseases like psoriasis and rheumatoid arthritis .
- Antioxidant Activity : The dione functionality allows the compound to participate in redox reactions, potentially acting as an electron acceptor or donor, which could contribute to its antioxidant properties.
- Binding Affinity : Interaction studies have shown that the compound can bind selectively to certain receptors, affecting their activity and downstream signaling pathways.
Study 1: Inhibition of IL-17 Production
A study investigated the effects of structurally related compounds on IL-17 production in human cells. The results demonstrated that modifications to the benzothiadiazole structure significantly enhanced inhibitory potency against IL-17 synthesis, suggesting a promising avenue for treating inflammatory conditions .
Study 2: Antioxidant Potential
Another research effort focused on evaluating the antioxidant capacity of benzothiadiazole derivatives. The findings revealed that compounds with similar structural features exhibited significant free radical scavenging activity, indicating their potential use in oxidative stress-related diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
